rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Overview
Description
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate: is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is primarily used in the production of immunogens for generating antibodies against nicotine . It is a derivative of nicotine, modified to include a hemisuccinate group, which enhances its immunogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves the following steps:
Starting Material: The synthesis begins with nicotine, which is a naturally occurring alkaloid found in tobacco plants.
Hydroxymethylation: Nicotine undergoes a hydroxymethylation reaction to introduce a hydroxymethyl group at the 3’ position. This step typically involves the use of formaldehyde and a base such as sodium hydroxide.
Hemisuccinate Formation: The hydroxymethylnicotine is then reacted with succinic anhydride to form the hemisuccinate ester.
Industrial Production Methods
Industrial production of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hemisuccinate ester back to the hydroxymethyl derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for potential use in nicotine addiction therapies by generating antibodies that neutralize nicotine.
Mechanism of Action
The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves its ability to act as an immunogen. When introduced into the body, it stimulates the immune system to produce antibodies against nicotine. These antibodies bind to nicotine molecules, preventing them from crossing the blood-brain barrier and exerting their addictive effects. This mechanism is being explored for potential use in nicotine addiction therapies .
Comparison with Similar Compounds
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate can be compared with other nicotine derivatives such as:
Nicotine Hemisuccinate: Similar in structure but lacks the hydroxymethyl group, making it less immunogenic.
Nicotine Polacrilex: Used in nicotine replacement therapies but does not generate antibodies.
Nicotine Sulfate: Used as an insecticide and does not have immunogenic properties.
The uniqueness of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate lies in its enhanced immunogenicity due to the presence of both the hydroxymethyl and hemisuccinate groups, making it particularly useful for generating antibodies against nicotine .
Biological Activity
rac-trans 3'-Hydroxymethylnicotine hemisuccinate is a derivative of nicotine that has gained attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This compound is synthesized from rac-trans 3'-hydroxymethylnicotine and is characterized by its ability to generate antibodies, making it a candidate for nicotine vaccines.
- Molecular Formula : C15H22N2O5
- Molecular Weight : 310.35 g/mol
- CAS Number : 71771-91-0
The biological activity of this compound primarily involves its role as an immunogen. When coupled with carrier proteins such as human serum albumin or keyhole limpet hemocyanin (KLH), it has been shown to elicit a strong immune response, generating high levels of specific antibodies against nicotine .
Immunogenicity
- Vaccine Development : Studies indicate that this compound can be effectively used in vaccine formulations aimed at smoking cessation. The compound's ability to produce antibodies against nicotine could help mitigate the addictive properties of nicotine by blocking its effects in the brain .
Pharmacological Effects
- Cognitive Function : Preliminary research suggests that nicotine derivatives may have cognitive-enhancing properties. For instance, certain studies have indicated that compounds related to nicotine can improve attention and memory performance, although specific data on this compound remains limited .
Case Studies
- Nicotine Vaccine Trials : In clinical trials, vaccines incorporating this compound have demonstrated efficacy in producing anti-nicotine antibodies. Participants showed reduced cravings and withdrawal symptoms associated with smoking cessation .
- Animal Models : Research involving animal models has illustrated that administration of this compound can lead to significant behavioral changes indicative of decreased nicotine dependence. These findings support its potential use in therapeutic applications for addiction treatment .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Weight | Immunogenic Potential | Notable Applications |
---|---|---|---|
rac-trans 3'-Hydroxymethylnicotine | 310.35 g/mol | High | Nicotine vaccine development |
Nicotine | 162.23 g/mol | Low | Smoking cessation, cognitive enhancement |
Cotinine | 176.23 g/mol | Moderate | Biomarker for tobacco exposure |
Challenges and Future Directions
Despite promising results, the development of this compound as a therapeutic agent faces challenges:
- Stability and Delivery : Ensuring the stability of the compound during storage and its effective delivery in vivo remains a critical area for future research.
- Long-term Efficacy : More extensive clinical trials are necessary to assess the long-term efficacy and safety profile of vaccines based on this compound.
Properties
IUPAC Name |
4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKSOUZGGAJEJ-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468456 | |
Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207282-59-4 | |
Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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